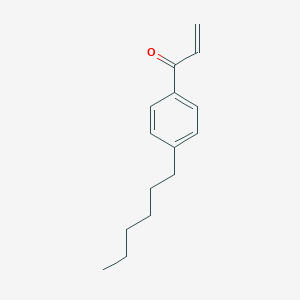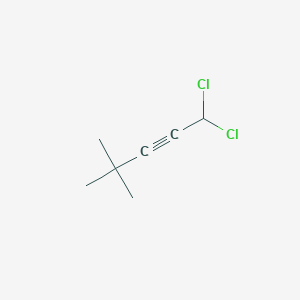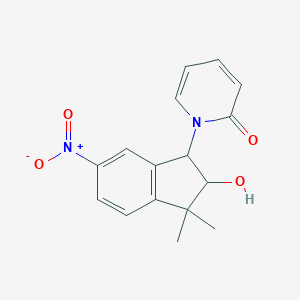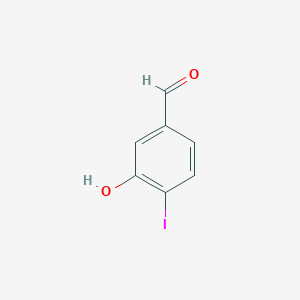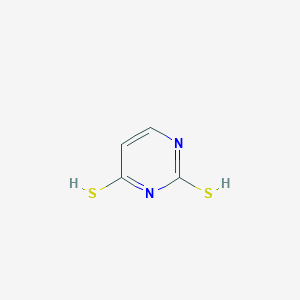![molecular formula C10H11ClO3 B145215 3-oxo-2-oxatricyclo[5.2.1.04,10]decane-6-carbonyl chloride CAS No. 127268-73-9](/img/structure/B145215.png)
3-oxo-2-oxatricyclo[5.2.1.04,10]decane-6-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxo-2-oxatricyclo[5.2.1.04,10]decane-6-carbonyl chloride) is a complex organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol. This compound is characterized by its unique pentalene-furan structure, which is a fused bicyclic system containing both furan and pentalene rings. The presence of a carbonyl chloride group and an octahydro-2-oxo moiety further adds to its chemical complexity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-2-oxatricyclo[5.2.1.04,10]decane-6-carbonyl chloride) typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the pentalene-furan core structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-oxo-2-oxatricyclo[5.2.1.04,10]decane-6-carbonyl chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups such as alcohols.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
3-oxo-2-oxatricyclo[5.2.1.04,10]decane-6-carbonyl chloride) has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-oxo-2-oxatricyclo[5.2.1.04,10]decane-6-carbonyl chloride) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2H-Pentaleno[1,6-bc]furan-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
2H-Pentaleno[1,6-bc]furan-4-methyl ester: Contains a methyl ester group in place of the carbonyl chloride.
2H-Pentaleno[1,6-bc]furan-4-amine: Features an amine group instead of the carbonyl chloride.
Uniqueness
The uniqueness of 3-oxo-2-oxatricyclo[5.2.1.04,10]decane-6-carbonyl chloride) lies in its specific functional groups and the resulting chemical reactivity. The presence of the carbonyl chloride group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
127268-73-9 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
3-oxo-2-oxatricyclo[5.2.1.04,10]decane-6-carbonyl chloride |
InChI |
InChI=1S/C10H11ClO3/c11-9(12)5-3-6-8-4(5)1-2-7(8)14-10(6)13/h4-8H,1-3H2 |
InChI Key |
DVPGWEYDQNNDHB-UHFFFAOYSA-N |
SMILES |
C1CC2C3C1C(CC3C(=O)O2)C(=O)Cl |
Canonical SMILES |
C1CC2C3C1C(CC3C(=O)O2)C(=O)Cl |
Synonyms |
2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6balpha)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


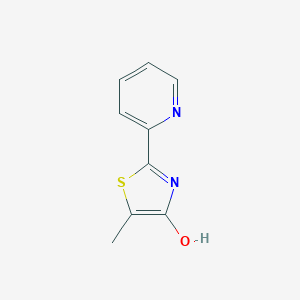
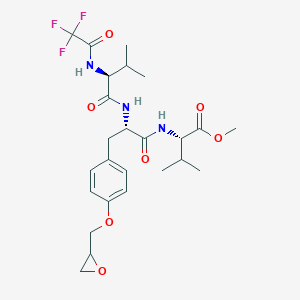
![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)
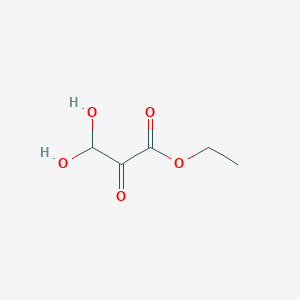
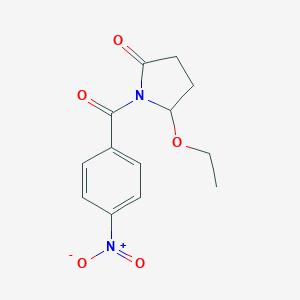
![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)
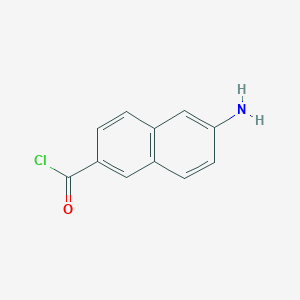
![3-[2-(2-chloroethoxy)ethoxymethyl]-5-fluoro-1H-pyrimidine-2,4-dione](/img/structure/B145145.png)
